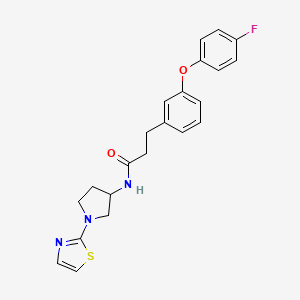
3-(3-(4-fluorophenoxy)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(4-fluorophenoxy)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biotechnology, and pharmacology.
Scientific Research Applications
Antimicrobial Activity
Thiazoles, a group of azole heterocycles, have been known for their broad applications in different fields, including their pharmaceutical and biological activities. They have been found to possess antimicrobial properties .
Antiretroviral Activity
Thiazoles have also been used in the development of antiretroviral drugs. For example, Ritonavir, an antiretroviral medication used to treat and prevent the HIV/AIDS, is a known application of thiazoles .
Antifungal Activity
Thiazoles have been used in the development of antifungal medications. Abafungin is an example of an antifungal medication that uses thiazoles .
Anticancer Activity
Thiazoles have been found to have anticancer properties. Tiazofurin is an example of a cancer treatment drug that uses thiazoles . Another compound, 5-[4-(4-fluorophenoxy) phenyl] methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, has been found to induce apoptosis in human colon cancer cells .
Antidiabetic Activity
Thiazoles have been found to have antidiabetic properties .
Anti-inflammatory Activity
Thiazoles have been found to have anti-inflammatory properties .
Anti-Alzheimer Activity
Thiazoles have been found to have anti-Alzheimer properties .
Antihypertensive Activity
Thiazoles have been found to have antihypertensive properties .
properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c23-17-5-7-19(8-6-17)28-20-3-1-2-16(14-20)4-9-21(27)25-18-10-12-26(15-18)22-24-11-13-29-22/h1-3,5-8,11,13-14,18H,4,9-10,12,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDIKQKBHCICBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-fluorophenoxy)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B2825136.png)
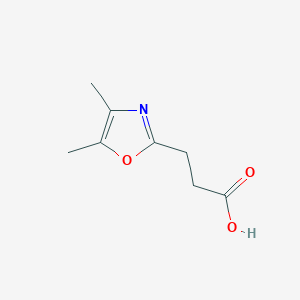
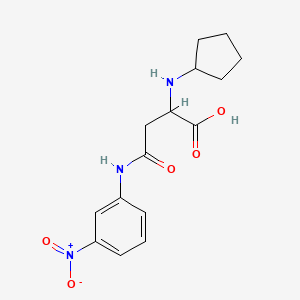
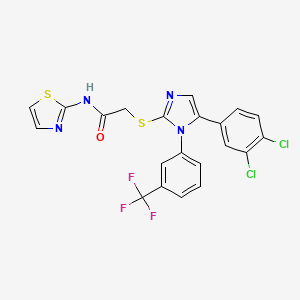
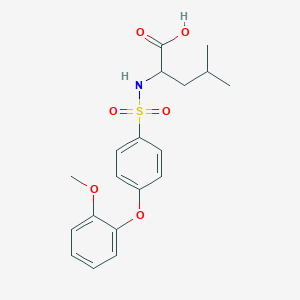
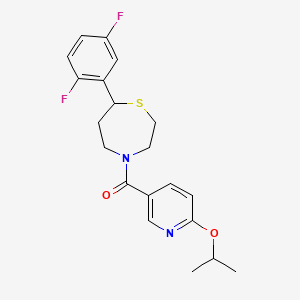
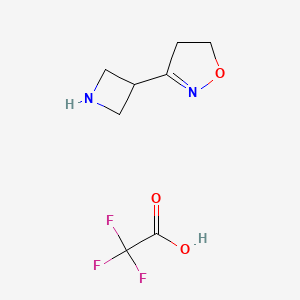
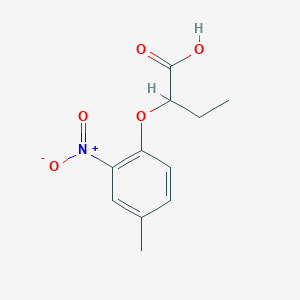
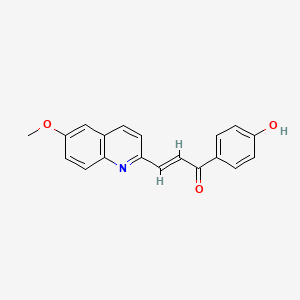
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2825152.png)
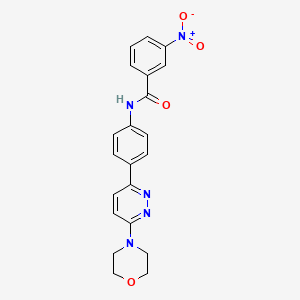
![1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2825154.png)
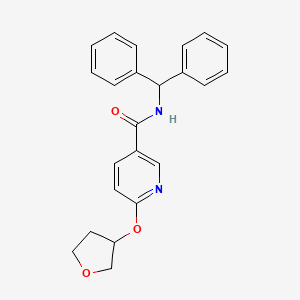
![2-furyl-N-methyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)car boxamide](/img/structure/B2825156.png)